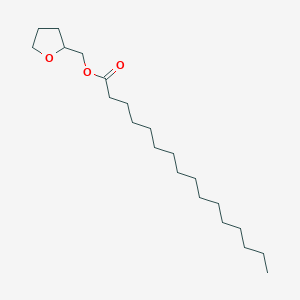
oxolan-2-ylmethyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
oxolan-2-ylmethyl hexadecanoate: is an ester compound formed from tetrahydrofurfuryl alcohol and palmitic acid. It is known for its unique properties, which make it useful in various industrial and scientific applications. The compound is characterized by its stability and ability to act as a solvent and intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
oxolan-2-ylmethyl hexadecanoate is synthesized through the esterification of tetrahydrofurfuryl alcohol with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Sulfuric acid or other strong acids are commonly used as catalysts.
Solvent: The reaction may be conducted in an organic solvent like toluene to enhance the solubility of the reactants.
Industrial Production Methods
In industrial settings, the production of tetrahydrofurfuryl palmitate involves continuous processes to ensure high yield and purity. The process includes:
Mixing: Tetrahydrofurfuryl alcohol and palmitic acid are mixed in the presence of a catalyst.
Heating: The mixture is heated to the desired temperature to initiate the esterification reaction.
Separation: The product is separated from the reaction mixture using distillation or other separation techniques.
Purification: The crude product is purified to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
oxolan-2-ylmethyl hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, tetrahydrofurfuryl palmitate can be hydrolyzed back to tetrahydrofurfuryl alcohol and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofurfuryl moiety, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, especially at the ester linkage, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetrahydrofurfuryl alcohol and palmitic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Alcohol derivatives of tetrahydrofurfuryl palmitate.
Wissenschaftliche Forschungsanwendungen
oxolan-2-ylmethyl hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and solvent properties.
Wirkmechanismus
The mechanism of action of tetrahydrofurfuryl palmitate involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also participate in biochemical reactions, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl palmitate, used in similar applications as a solvent and intermediate.
Palmitic acid: A fatty acid component of tetrahydrofurfuryl palmitate, widely used in the production of soaps, cosmetics, and food additives.
Furfuryl alcohol: A related compound with similar solvent properties, used in the production of resins and other industrial products.
Uniqueness
oxolan-2-ylmethyl hexadecanoate is unique due to its combined properties of tetrahydrofurfuryl alcohol and palmitic acid. This combination results in a compound with enhanced stability, solvent properties, and potential biological activities, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
105-26-0 |
|---|---|
Molekularformel |
C21H40O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl hexadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h20H,2-19H2,1H3 |
InChI-Schlüssel |
CUKYEOCBCKJPPB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Key on ui other cas no. |
105-26-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















